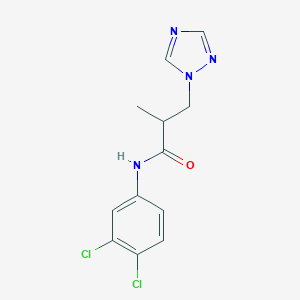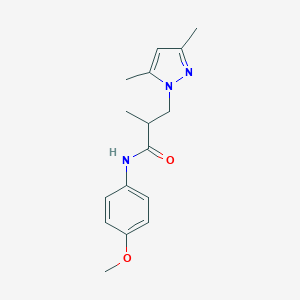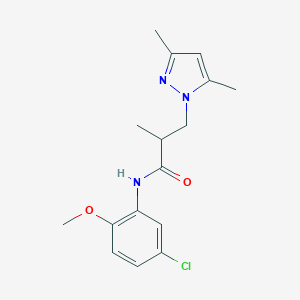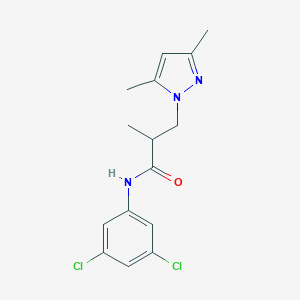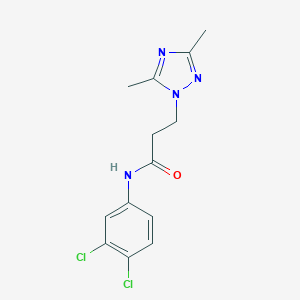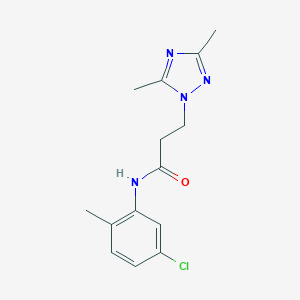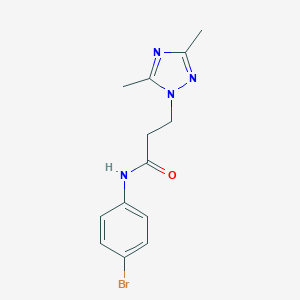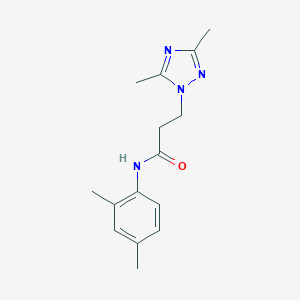
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structures of salts derived from N-(4-methoxyphenyl)piperazine have been reported . These studies provide insights into the molecular structure of similar compounds, but the specific structure of “(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone” is not detailed .Chemical Reactions Analysis
The chemical reactions involving “(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone” are not well-documented .Scientific Research Applications
Pharmacological Research
Piperazine derivatives are known to exhibit a wide range of pharmacological activities. They have been studied for their antifungal , antipsychotic , antimicrobial , antioxidant , antimalarial , and anti-HIV protease activities. The compound may be researched for similar pharmacological properties due to its structural similarity to other piperazine derivatives .
Anticancer Studies
Some piperazine compounds have shown promise in inducing apoptosis in cancer cells. For instance, certain derivatives have been observed to inhibit colony formation in breast cancer cells in a concentration-dependent manner. This suggests that “(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone” could potentially be explored for its anticancer properties .
Antimicrobial Agents
Piperazine derivatives have also been evaluated for their antimicrobial efficacy. The compound could be synthesized and characterized for its potential use as an antimicrobial agent against various bacterial and fungal pathogens .
Chemical Synthesis and Crystallography
The synthesis and crystal structures of piperazine derivatives are of interest in chemical research for understanding molecular interactions and properties. The compound could be synthesized and its crystal structure analyzed to gain insights into its chemical behavior .
Organic Chemistry and Material Science
Piperazine compounds are used in the synthesis of various organic materials. The compound could be utilized in creating new materials with specific desired properties, such as increased stability or enhanced conductivity .
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied as ligands foralpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have shownalpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that these compounds may interact with alpha1-adrenergic receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Structurally similar compounds have been subjected to absorption, distribution, metabolism, and excretion (adme) calculations . These studies identified promising lead compounds with acceptable pharmacokinetic profiles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFTZLOJBPTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




